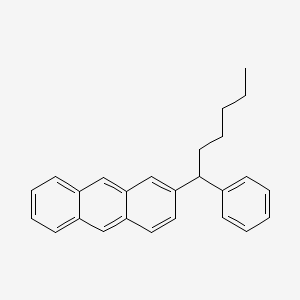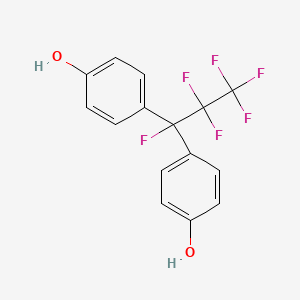
4,4'-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of hexafluoropropane and diphenol groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol typically involves the reaction of hexafluoropropane derivatives with phenolic compounds. One common method includes the reaction of 1,1,1,3,3,3-hexafluoropropane with phenol in the presence of a catalyst such as trivalent chromium supported on carbon . The reaction is carried out at elevated temperatures ranging from 250-400°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production. The process may also include purification steps such as distillation and crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The phenolic groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Mécanisme D'action
The mechanism by which 4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol exerts its effects involves interactions with various molecular targets. The hexafluoropropane group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenolic groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological activity and chemical reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Hexafluoroisopropylidene)diphenol: Similar in structure but with different fluorination patterns.
4,4’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bisaniline: Contains amino groups instead of phenolic groups.
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with a hydroxyl group instead of phenolic groups.
Uniqueness
4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol is unique due to its specific fluorination pattern and the presence of both hexafluoropropane and diphenol groups. This combination imparts distinct chemical properties, such as high stability, reactivity, and the ability to participate in a wide range of chemical reactions.
Propriétés
Numéro CAS |
791617-67-9 |
|---|---|
Formule moléculaire |
C15H10F6O2 |
Poids moléculaire |
336.23 g/mol |
Nom IUPAC |
4-[1,2,2,3,3,3-hexafluoro-1-(4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C15H10F6O2/c16-13(14(17,18)15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H |
Clé InChI |
QEQQAFXMPDXVSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(C(F)(F)F)(F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
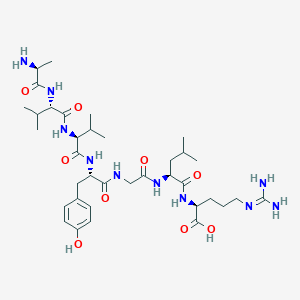
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
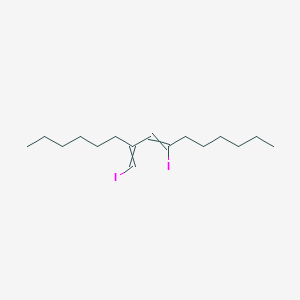
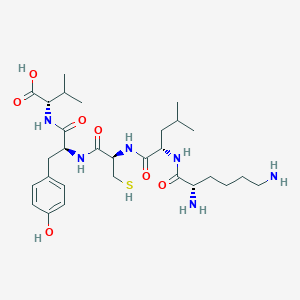
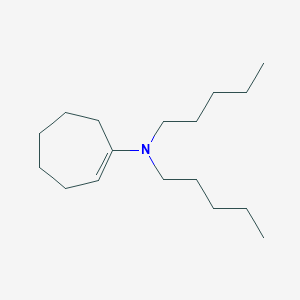

![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)
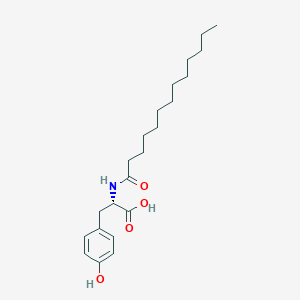
![[(2-Aminoethyl)azanediyl]dimethanol](/img/structure/B14230666.png)
![2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14230667.png)
![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)

